Cathelin-related antimicrobial peptide

Antimicrobial resistance Livestock-associated MRSA Cathelicidin potency ranking

Murine models using LL-37 produce confounded results due to divergent conformation and proteolytic susceptibility. CRAMP (CAS 376364-36-2), the sole murine cathelicidin encoded by Camp, is the only evidence-based cathelicidin for DSS-induced colitis and C. difficile models. • 56.6% biofilm biomass reduction at 4× MIC vs P. aeruginosa PAO1; synergy with colistin (91.05% inhibition) • TLR4-selective inhibition without TLR3 interference-preserves antiviral immunity • Validated in published colitis & polymicrobial sepsis models. Supplied lyophilized, ≥95% HPLC, with full QC documentation.

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Cat. No. B1577594
⚠ Attention: For research use only. Not for human or veterinary use.

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Basic Identity
Product NameCathelin-related antimicrobial peptide
Structural Identifiers
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Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
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Custom SynthesisAvailable on request

Cathelin-Related Antimicrobial Peptide (CRAMP): A Species-Specific Cathelicidin for Murine Innate Immunity Research


Cathelin-related antimicrobial peptide (CRAMP) is the sole murine cathelicidin, serving as the functional orthologue of human LL-37. Encoded by the Camp gene, CRAMP is a 37–39 residue cationic host defense peptide released from its proform by proteolytic cleavage [1]. It displays broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the 0.5–8.0 μM range [2], while also mediating immunomodulatory functions including chemotaxis, cytokine modulation, and wound repair [3]. Despite sharing 67% sequence identity with LL-37, CRAMP exhibits distinct structural, functional, and safety profiles that critically affect its utility in experimental models and translational research.

Why CRAMP Cannot Be Interchanged with LL-37 or Other Cathelicidins in Murine Model Systems


Despite sharing a common cathelicidin scaffold and 46–67% amino acid identity, CRAMP and LL-37 diverge fundamentally in conformation, proteolytic susceptibility, biofilm activity, and immunomodulatory target selectivity. Under physiological conditions, LL-37 adopts an α-helical conformation, whereas CRAMP remains unstructured [1], a structural difference that directly dictates differential cleavage rates by bacterial omptin proteases. Furthermore, subinhibitory concentrations of LL-37 potently prevent Pseudomonas aeruginosa biofilm formation, while equivalent CRAMP levels show no such prophylactic effect [2]. Conversely, CRAMP eradicates mature biofilms more effectively than LL-37 [3]. These non-substitutable properties mean that LL-37 cannot replace CRAMP in murine infection models without altering experimental outcomes, and vice versa.

Quantitative Differentiation Evidence: CRAMP vs. Competing Cathelicidins


LA-MRSA Potency: CRAMP vs. Bovine Cathelicidins BMAP-27 and BMAP-28

In a survey of 153 livestock-associated methicillin-resistant Staphylococcus aureus (LA-MRSA) field isolates, CRAMP (mCRAMP) and LL-37 exhibited the highest MIC values among cathelicidins tested, while the bovine peptides BMAP-27 and BMAP-28 showed the lowest MICs [1]. The data rank order was: BMAP-27/BMAP-28 < CAP18 < mCRAMP/LL-37. This demonstrates that for LA-MRSA applications, CRAMP is significantly less potent than bovine cathelicidins. Furthermore, none of 14 common antimicrobial resistance genes affected cathelicidin activity [1], indicating that selection should be based on inherent potency rather than resistance evasion.

Antimicrobial resistance Livestock-associated MRSA Cathelicidin potency ranking

Differential Proteolytic Susceptibility: CRAMP vs. LL-37 Cleavage by the Omptin CroP

The murine pathogen Citrobacter rodentium produces the omptin CroP, which cleaves host cathelicidins. When both peptides were incubated with purified CroP, CRAMP was cleaved more rapidly than LL-37 [1]. Circular dichroism revealed that under the experimental conditions (PBS), LL-37 was α-helical while CRAMP was unstructured [1]. Reciprocal modulation of helicity confirmed the causal link: decreasing LL-37 α-helicity increased its cleavage rate by CroP, while increasing CRAMP α-helicity decreased its rate [1]. In contrast, EHEC OmpT degraded both peptides at similar rates [1], establishing that differential CroP susceptibility is a substrate-conformation-driven phenomenon rather than a universal property.

Protease evasion Bacterial virulence Omptin substrate specificity

Inferior Biofilm Prevention: CRAMP vs. LL-37 Against Pseudomonas aeruginosa Biofilm Formation

At subinhibitory concentrations (0.5 μg/mL, far below its MIC of 64 μg/mL), LL-37 potently inhibited the formation of Pseudomonas aeruginosa biofilms by disrupting bacterial attachment, stimulating twitching motility, and downregulating Las and Rhl quorum sensing systems [1]. Under identical conditions, CRAMP produced no inhibitory effect on P. aeruginosa biofilm formation, a result comparable to the inactivity of polymyxin B and Bac2A [1]. This highlights a critical functional divergence: LL-37 possesses a biofilm-prevention capability at immunologically relevant sub-MIC concentrations that CRAMP lacks.

Biofilm prevention Pseudomonas aeruginosa Quorum sensing inhibition

Superior Mature Biofilm Eradication: CRAMP vs. LL-37 Against Pseudomonas aeruginosa PAO1 Biofilms

Against pre-established mature PAO1 biofilms, CRAMP was explicitly found to have an 'obvious eradication effect' superior to that of LL-37, implying a better drug development prospect [1]. Quantitative data from a separate study corroborate this: at 4× MIC (62.5 μg/mL), CRAMP reduced PAO1 biofilm biomass by 56.6%, representing a more significant biofilm dispersion effect [2]. This stands in contrast to the biofilm-prevention data (where LL-37 dominates) and establishes CRAMP as the preferred cathelicidin for dispersing already-formed biofilms.

Biofilm eradication Antibiofilm dispersant Pseudomonas aeruginosa PAO1

Selective TLR4 Inhibition Without TLR3 Interference: CRAMP's Targeted Immunomodulation Advantage

CRAMP inhibits lipopolysaccharide (LPS)-induced inflammatory responses by targeting the TLR4 signaling pathway and does not co-localize with TLR3 in BEAS-2B human bronchial epithelial cells . This indicates that CRAMP's anti-inflammatory mechanism is TLR4-specific and does not interfere with TLR3-mediated antiviral immunity. While LL-37 also binds LPS and neutralizes TLR4 signaling [1], CRAMP is explicitly documented as not disrupting TLR3 pathways, a property that enables simultaneous treatment of Gram-negative bacterial sepsis without compromising the host's antiviral defense mechanisms.

TLR4-specific Immunomodulation Sepsis model

Proven In Vivo Efficacy: CRAMP in DSS-Induced Colitis and C. difficile Infection Models

In a DSS-induced acute ulcerative colitis mouse model, CRAMP treatment significantly ameliorated colonic injury, inflammation, and intestinal barrier dysfunction [1]. Serum and colonic inflammatory cytokine levels were decreased. In a separate C. difficile infection model, ileal administration of CRAMP at 10 mg/kg decreased disease severity, reduced cecal bacterial burden, and increased survival [2]. These in vivo demonstrations of therapeutic efficacy establish CRAMP as a viable peptide candidate for gastrointestinal inflammation and infection models. No equivalent therapeutic dataset exists for exogenous LL-37 administration in identical murine colitis or C. difficile models.

Inflammatory bowel disease Colitis model C. difficile infection

Optimal Application Scenarios for CRAMP in Research and Preclinical Development


Murine Colitis and Inflammatory Bowel Disease Models Requiring GI-Tract-Appropriate Cathelicidin

For DSS-induced or C. difficile colitis studies in mice, CRAMP is the only cathelicidin with published exogenous therapeutic efficacy data in these specific models [1][2]. Its demonstrated ability to reduce colonic injury, lower inflammatory cytokines, improve intestinal barrier function [1], decrease cecal bacterial burden, and improve survival [2] makes it the evidence-based selection. LL-37, while structurally related, lacks comparable in vivo colitis efficacy data and differs in proteolytic susceptibility, conformation, and immunomodulatory target preference, making it an unsuitable substitute.

Mature Biofilm Eradication and Anti-Biofilm Combination Therapy

CRAMP's superior capability to disperse established Pseudomonas aeruginosa PAO1 biofilms, achieving 56.6% biomass reduction at 4× MIC and outperforming LL-37 [1][2], positions it as the cathelicidin of choice for chronic biofilm infection research. Its synergy with colistin at sub-MIC levels (91.05% biofilm formation inhibition, 2.77-log10 bactericidal decrease of biofilm bacteria) and concomitant downregulation of quorum sensing-regulated virulence factors (pyocyanin, rhamnolipid) [3] make it the leading candidate for developing peptide-antibiotic combination strategies.

Gram-Negative Sepsis Research Requiring TLR4-Specific Modulation Without Antiviral Interference

In polymicrobial infection models where LPS-induced Gram-negative sepsis coexists with viral infection risk, CRAMP's documented TLR4-selective inhibition without TLR3 pathway interference [1] provides a unique safety advantage. Unlike broader-spectrum immunomodulators, CRAMP neutralizes TLR4-driven inflammation while preserving TLR3-mediated antiviral immunity, making it the preferred molecular tool for studying selective anti-inflammatory mechanisms.

C. rodentium Infection Models for Host-Pathogen Protease Interaction Studies

CRAMP's differential susceptibility to CroP cleavage—more rapid than LL-37 due to its unstructured conformation [1]—makes it the only relevant substrate for studying omptin-mediated immune evasion in the C. rodentium murine model. This protease susceptibility profile is essential for dissecting the co-evolutionary dynamics between host antimicrobial peptides and pathogen virulence factors. Researchers studying omptin biology must use CRAMP, not LL-37, to maintain model fidelity.

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